An In-depth Technical Guide to the Spectral Characteristics of Pyrazine-2,5-diamine Dihydrochloride
An In-depth Technical Guide to the Spectral Characteristics of Pyrazine-2,5-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Spectral Data for Pyrazine-2,5-diamine Dihydrochloride
As a Senior Application Scientist, it is crucial to begin this guide with a note on the availability of experimental data. Direct, publicly available experimental ¹H NMR, ¹³C NMR, and mass spectral data for pyrazine-2,5-diamine dihydrochloride is not readily found in common spectral databases. This guide, therefore, takes a predictive and interpretive approach, grounded in the fundamental principles of spectroscopy and data from analogous compounds. We will first consider the spectral characteristics of the free base, pyrazine-2,5-diamine, and then extrapolate the expected spectral changes upon its conversion to the dihydrochloride salt. This methodology not only provides a robust estimation of the spectral data but also serves as a valuable exercise in spectral interpretation.
Molecular Structure and its Influence on Spectral Data
Pyrazine-2,5-diamine dihydrochloride possesses a core pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. The key functional groups influencing its spectral properties are the two amino groups at positions 2 and 5, and the two hydrochloride salts formed by the protonation of the basic nitrogen atoms.
Caption: Molecular structure of Pyrazine-2,5-diamine Dihydrochloride.
The symmetrical nature of the molecule in its free base form will lead to a simplified NMR spectrum. However, the protonation to the dihydrochloride can influence this symmetry depending on the solvent and pH conditions.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of pyrazine-2,5-diamine dihydrochloride is predicted to exhibit signals corresponding to the aromatic protons on the pyrazine ring and the protons of the amino groups.
Experimental Protocol for ¹H NMR Spectroscopy (A General Guideline)
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Sample Preparation: Dissolve approximately 5-10 mg of pyrazine-2,5-diamine dihydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, especially of exchangeable protons.
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Instrument Setup:
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Use a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.
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Set the spectral width to encompass the expected range of chemical shifts (typically 0-12 ppm).
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Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum.
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Reference the spectrum to an internal standard (e.g., TMS or the residual solvent peak).
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Integrate the signals to determine the relative number of protons.
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Predicted ¹H NMR Data and Interpretation
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.5 ppm | Singlet | 2H | C3-H, C6-H | The protons on the pyrazine ring are chemically equivalent due to the molecule's symmetry. Protonation of the ring nitrogens will cause a significant downfield shift compared to the free base due to the increased electron-withdrawing effect. |
| ~7.0 - 7.5 ppm | Broad Singlet | 4H | -NH₂ | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. In the dihydrochloride salt, these protons may exchange with solvent protons, leading to a broad signal. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Experimental Protocol for ¹³C NMR Spectroscopy (A General Guideline)
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Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (typically 20-50 mg) in a suitable deuterated solvent.
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Instrument Setup:
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Use a broadband probe to acquire the ¹³C spectrum.
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Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
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Set the spectral width to cover the expected range (typically 0-200 ppm).
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Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ) | Assignment | Rationale |
| ~145 - 155 ppm | C2, C5 | These carbons are attached to the electron-donating amino groups, which would typically cause an upfield shift. However, the protonation of the adjacent ring nitrogens will have a deshielding effect, resulting in a downfield shift. |
| ~130 - 140 ppm | C3, C6 | These carbons are adjacent to the protonated ring nitrogens, leading to a significant downfield shift due to the strong deshielding effect. |
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a salt like pyrazine-2,5-diamine dihydrochloride, the mass spectrum will typically show the mass of the free base.
Experimental Protocol for Mass Spectrometry (A General Guideline)
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Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar and pre-ionized compound.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
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Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule of the free base.
Predicted Mass Spectrum and Fragmentation
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Molecular Ion: The mass spectrum is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺, where M is the molecular weight of pyrazine-2,5-diamine (C₄H₆N₄, MW = 110.12). Therefore, the expected m/z would be approximately 111.13.
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Fragmentation: The fragmentation pattern of pyrazines often involves the loss of HCN or C₂H₂N₂ fragments.
Caption: Predicted ESI-MS fragmentation of Pyrazine-2,5-diamine.
Conclusion: A Predictive Framework for a Data-Scarce Compound
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H NMR, ¹³C NMR, and mass spectral data for pyrazine-2,5-diamine dihydrochloride. By leveraging established principles of spectroscopy and data from related compounds, we have constructed a scientifically sound framework for the characterization of this molecule. For researchers and drug development professionals working with this compound, this guide offers a valuable starting point for spectral analysis and interpretation. It is our recommendation that experimental data be acquired to validate and refine these predictions.
References
- Pouchert, C. J. (1983). The Aldrich Library of NMR Spectra. Aldrich Chemical Company.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Gómez, I., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 514-521. [Link][1][2]
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National Institute of Standards and Technology. Pyrazine. NIST Chemistry WebBook. [Link][3]
